molecular formula C11H9NOS B1446079 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde CAS No. 1401521-93-4

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Cat. No.: B1446079
CAS No.: 1401521-93-4
M. Wt: 203.26 g/mol
InChI Key: UOLOGZKZHHDENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 3-methyl-isothiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde typically involves the reaction of 3-methyl-isothiazole with benzaldehyde under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction may also involve the use of solvents such as ethanol or methanol to dissolve the reactants and improve reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: 4-(3-Methyl-isothiazol-5-yl)-benzoic acid.

    Reduction: 4-(3-Methyl-isothiazol-5-yl)-benzyl alcohol.

    Substitution: Products such as 4-(3-Methyl-isothiazol-5-yl)-2-nitrobenzaldehyde or 4-(3-Methyl-isothiazol-5-yl)-2-bromobenzaldehyde.

Scientific Research Applications

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the isothiazole ring.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde involves its interaction with specific molecular targets. The isothiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-isothiazol-5-yl)-benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-(3-Methyl-isothiazol-5-yl)-benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

    4-(3-Methyl-isothiazol-5-yl)-2-nitrobenzaldehyde: Similar structure but with a nitro group on the benzaldehyde ring.

Uniqueness

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde is unique due to the presence of both the isothiazole ring and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

  • Chemical Formula : C10_{10}H9_{9}N1_{1}OS
  • CAS Number : 1401521-93-4
  • Molecular Weight : 189.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to exert effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .
  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress-related cellular damage.
  • Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Tyrosinase InhibitionIC50_{50} values indicating strong inhibition
Antioxidant ActivityExhibited comparable efficacy to known antioxidants
CytotoxicityInduces cell death in specific cancer lines

Case Study 1: Tyrosinase Inhibition

In a study assessing the tyrosinase inhibitory effects of various compounds, this compound demonstrated significant inhibition with an IC50_{50} value comparable to that of established inhibitors like kojic acid. This suggests its potential use in treating conditions like melasma and other hyperpigmentation disorders .

Case Study 2: Antioxidant Efficacy

A series of experiments evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, thereby reducing oxidative stress in cellular models.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in dose-dependent cytotoxicity, particularly in melanoma cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

Research Findings

Recent research highlights the multifaceted biological activities of this compound:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary findings suggest that it may modulate inflammatory pathways, providing a basis for further exploration in inflammatory diseases.
  • Neuroprotective Effects : Emerging studies indicate potential neuroprotective properties, warranting investigation into its role in neurodegenerative conditions.

Properties

IUPAC Name

4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-6-11(14-12-8)10-4-2-9(7-13)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLOGZKZHHDENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265263
Record name Benzaldehyde, 4-(3-methyl-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401521-93-4
Record name Benzaldehyde, 4-(3-methyl-5-isothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401521-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(3-methyl-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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